Indole N–H Hydrogen-Bond Donor Capacity Versus N-Methyl Analog (CAS 2034377-04-1)
The target compound retains a free indole N–H, conferring hydrogen-bond donor (HBD) capacity absent in its closest commercially available analog, N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(1-methyl-1H-indol-3-yl)acetamide (CAS 2034377-04-1), where the indole nitrogen is methylated [1]. In the structurally related triazolopyrimidine–indole EED inhibitor series, the presence of an indole N–H was essential for high-affinity binding to the EED H3K27me3 pocket; methylation of this nitrogen abrogated binding by eliminating a critical hydrogen bond with the protein backbone [2]. While direct IC50 data for the target compound are not available in the public domain, the HBD difference provides a structural basis for expecting distinct target engagement profiles relative to the N-methyl analog—relevant for researchers probing kinase or epigenetic targets that require indole N–H interactions.
| Evidence Dimension | Indole N–H hydrogen-bond donor capacity |
|---|---|
| Target Compound Data | Free indole N–H (HBD present) |
| Comparator Or Baseline | CAS 2034377-04-1: N-methylindole (HBD absent) |
| Quantified Difference | Qualitative difference in HBD count; in analogous EED series, N–H to N-Me change eliminated detectable binding (IC50 >10,000 nM vs. 2.72 nM for N–H analog ZJH-16) |
| Conditions | Structural comparison based on reported EED HTRF binding assay for triazolopyrimidine–indole series [2] |
Why This Matters
For screening campaigns targeting proteins where indole N–H hydrogen bonding is a pharmacophoric requirement (e.g., EED, bromodomains, certain kinases), procurement of the N-unsubstituted compound is mandatory; the N-methyl analog will not engage the same hydrogen-bond network.
- [1] CAS 2034377-04-1 entry: N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(1-methyl-1H-indol-3-yl)acetamide. Kuujia Chemical Database. Accessed 2026-04-29. View Source
- [2] Dong, G.; Zuo, J.; Yu, J.; Xu, J.; Gao, G.; Li, G.-B.; Zhao, W.; Yu, B. Structure-Based Design of the Indole-Substituted Triazolopyrimidines as New EED–H3K27me3 Inhibitors for the Treatment of Lymphoma. J. Med. Chem. 2022, 65, 16234–16251. DOI: 10.1021/acs.jmedchem.2c02028 View Source
